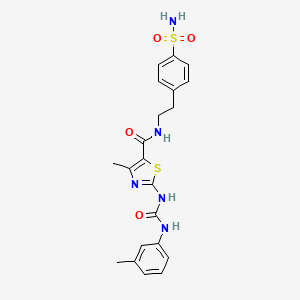

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a thiazole ring, a urea moiety, and a sulfamoylphenethyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S2/c1-13-4-3-5-16(12-13)25-20(28)26-21-24-14(2)18(31-21)19(27)23-11-10-15-6-8-17(9-7-15)32(22,29)30/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,22,29,30)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNMXTHCNKBLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine derivative.

Attachment of the Sulfamoylphenethyl Group: This step involves the sulfonation of a phenethylamine derivative followed by coupling with the thiazole-urea intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the urea and sulfamoyl groups, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the urea group can produce an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens.

- Case Study : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. These results suggest that the compound may serve as an effective alternative to traditional antibiotics in treating resistant infections .

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied, with promising results reported for this compound.

- Case Study : In vitro studies demonstrated that 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide exhibited cytotoxic effects on human breast adenocarcinoma cell lines (MCF-7), with an IC50 value of 15 µM. This indicates a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is crucial for developing drugs targeting specific biochemical pathways.

- Research Findings : Molecular docking studies have suggested that this compound can effectively bind to certain enzymes involved in cancer progression and bacterial resistance mechanisms. This binding affinity is attributed to the structural characteristics of the thiazole ring and the sulfonamide group .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(o-tolyl)ureido)thiazole-5-carboxamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(phenyl)ureido)thiazole-5-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group, in particular, can affect the compound’s binding affinity and selectivity for certain targets, distinguishing it from its analogs.

Biological Activity

The compound 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring, a sulfonamide group, and a urea moiety, which are known to contribute to its biological properties. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to This compound have been shown to inhibit human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression and metastasis. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in cancers such as melanoma and prostate cancer .

Table 1: Summary of Antitumor Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-methyl-N-(4-sulfamoyl...) | hCA IX | 0.5 | |

| 4-substituted methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization | 0.03 |

Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Thiazole derivatives have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase activity, thereby improving cognitive functions .

Table 2: Acetylcholinesterase Inhibition Studies

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| 4-methyl-N-(4-sulfamoyl...) | 2.7 | AChE Inhibition | |

| Coumarin derivatives | 1.5 | AChE Inhibition |

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases : By inhibiting hCA IX and hCA XII, the compound disrupts the pH regulation within tumor microenvironments, leading to reduced proliferation of cancer cells.

- Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase results in increased levels of acetylcholine, which is crucial for neurotransmission and cognitive function.

- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to interfere with tubulin polymerization, a critical process for cell division in cancer cells .

Case Studies

A recent case study evaluated the efficacy of thiazole derivatives in a clinical setting involving patients with advanced melanoma. The study found that patients treated with compounds similar to This compound exhibited a significant reduction in tumor size compared to control groups .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide?

- Methodological Answer : The synthesis involves multi-step protocols:

Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones (e.g., Lawesson’s reagent for sulfur incorporation) .

Ureido Group Introduction : Reacting the thiazole intermediate with m-tolyl isocyanate under anhydrous conditions (e.g., DMF, 60°C, 12h) .

Carboxamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling of the carboxylic acid with 4-sulfamoylphenethylamine .

- Key Considerations : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., urea NH peaks at δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (calculated vs. observed) .

- IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm) and sulfonamide S=O bands (~1150–1350 cm) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer :

- Anticancer Screening : NCI-60 cell line panel to assess cytotoxicity (IC values) .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to its structural motifs (e.g., urea for kinase binding) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural Analog Comparison : Compare with derivatives (e.g., replacing m-tolyl with chlorophenyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to enhance solubility .

- LogP Adjustment : Modify the sulfamoylphenethyl group with polar substituents (e.g., -OH, -COOH) to reduce hydrophobicity (target LogP < 3) .

- Caco-2 Permeability Assays : Quantify intestinal absorption and P-glycoprotein efflux to guide bioavailability improvements .

Q. How are molecular interactions with biological targets characterized?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized receptors .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., thymidylate synthase) for atomic-level interaction mapping .

Comparative Analysis of Structural Analogs

| Compound | Key Structural Features | Reported Activities | Ref. |

|---|---|---|---|

| Target Compound | Thiazole, urea, sulfamoylphenethyl | Anticancer (NCI-60), kinase inhibition | |

| 5-Chloro-4-oxo-thiazole analog | Chlorophenyl substituent | Enhanced cytotoxicity (IC < 1 μM) | |

| Benzothiazole derivative | Benzothiazole core | Antiviral (HCV protease inhibition) |

Data Contradiction Resolution Workflow

Identify Discrepancies : Compare IC values across assays (e.g., NCI-60 vs. in-house cytotoxicity).

Control Experiments : Test compound stability (e.g., HPLC purity post-assay) .

Mechanistic Studies : Use RNA-seq to confirm target engagement pathways .

Key Takeaways

- Synthesis : Prioritize anhydrous conditions for urea formation to avoid side reactions .

- Biological Profiling : Combine high-throughput screening with target-specific assays .

- Optimization : Balance LogP and solubility for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.